molecular formula C12H14N2S B12096755 [(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B12096755
M. Wt: 218.32 g/mol
InChI Key: TYLMVLGNPDZPBX-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methylamine is a secondary amine featuring two distinct substituents: a 4-methylbenzyl group [(4-methylphenyl)methyl] and a 1,3-thiazol-5-ylmethyl moiety. The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) contributes to its electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C12H14N2S/c1-10-2-4-11(5-3-10)6-13-7-12-8-14-9-15-12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

TYLMVLGNPDZPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CN=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Substitution Reaction: The thiazole ring is then functionalized with a benzylamine group. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to lower activation energy and increase reaction rates.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Methylphenyl)methylamine can undergo oxidation reactions, typically forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrothiazoles: From reduction reactions.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including (4-Methylphenyl)methylamine, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa15 µg/mL

The presence of the thiazole moiety enhances the efficacy of these compounds against resistant strains of bacteria .

Antitumor Properties

Several studies have highlighted the cytotoxic effects of thiazole-containing compounds on cancer cells. The mechanism involves inducing apoptosis through various biochemical pathways, such as activating caspases and modulating pro-apoptotic and anti-apoptotic proteins.

Case Study: Induction of Apoptosis in Cancer Cells
In a study involving human breast cancer cell lines, (4-Methylphenyl)methylamine demonstrated significant cytotoxicity, leading to cell cycle arrest at the S phase and subsequent apoptosis. The compound was found to up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine (): This analog includes a phenyl group at position 2 of the thiazole ring and an N-methyl substituent.
  • 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (): Substitution at position 2 of the thiazole with an amine and a halogenated benzyl group introduces polarity and hydrogen-bonding capacity, contrasting with the target compound’s non-halogenated substituents .

Amine Group Modifications

  • 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () :
    Replacement of the amine with a pyrazole ring alters electronic properties, reducing basicity but introducing additional hydrogen-bonding sites .

Physical Properties

  • Melting Points :
    The analog in has a melting point of 98–99°C, typical for crystalline thiazole derivatives. The target compound likely exhibits similar thermal stability due to its aromatic and heterocyclic components .
  • Chromatographic Behavior :
    RP-HPLC retention times (11.34–11.78 min) for ’s compound indicate moderate polarity, a trait shared with (4-Methylphenyl)methylamine due to its hydrophobic substituents .

Biological Activity

(4-Methylphenyl)methylamine is a nitrogen-containing heterocyclic compound notable for its thiazole moiety and methylphenyl substitution. This unique structure enhances its potential as a therapeutic agent due to diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of (4-Methylphenyl)methylamine can be represented as follows:

C11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{S}

This compound consists of a thiazole ring attached to a methylphenyl group, contributing to its unique electronic and chemical properties. The thiazole ring is known for its ability to interact with various biological targets, making it a significant focus in medicinal chemistry.

The mechanism of action involves the interaction of the thiazole ring with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound's observed biological effects. For instance, thiazole derivatives are often implicated in the inhibition of certain enzymes related to cancer proliferation and microbial resistance.

Antimicrobial Activity

Thiazole derivatives, including (4-Methylphenyl)methylamine, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole rings can inhibit the growth of various bacteria and fungi. For example, studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at low micromolar levels .

Microbial Strain MIC (µg/mL)
Escherichia coli1
Staphylococcus aureus1
Aspergillus niger2
Aspergillus oryzae2

Anticancer Activity

The anticancer potential of (4-Methylphenyl)methylamine has also been extensively studied. The compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against human glioblastoma (U251) and melanoma (WM793) cells. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring significantly influence its anticancer efficacy .

Cell Line IC50 (µM)
U251 (Glioblastoma)23.30 ± 0.35
WM793 (Melanoma)10–30

Case Studies

A series of synthesized thiazole derivatives were evaluated for their biological activities. One study synthesized several amides of thiazole derivatives and tested them against bacterial strains. The results indicated that modifications in the phenyl ring significantly enhanced antimicrobial activity .

Another study focused on the cytotoxic effects of various thiazole compounds on cancer cell lines, revealing that specific substitutions on the thiazole ring were crucial for enhancing anticancer properties .

Q & A

Q. What are the optimal synthetic routes for (4-Methylphenyl)methylamine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example:

  • Thiazole Functionalization: React 1,3-thiazol-5-ylmethanamine with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to facilitate alkylation. Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio of amine to benzyl chloride) to minimize byproducts .
  • Cycloaddition Approach: Utilize azide-thione cycloaddition (as in ), where azides react with thiazol-5(4H)-thiones to form intermediates, followed by elimination of sulfur and nitrogen . Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) may enhance efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The thiazole proton (δ ~8.3 ppm) and benzyl methyl protons (δ ~2.3 ppm) are diagnostic .
  • X-ray Crystallography: Grow single crystals via slow evaporation (e.g., in ethanol/water). Refinement with SHELXL (as in ) confirms bond angles and spatial arrangement. For example, dihedral angles between thiazole and benzyl groups indicate planarity or distortion .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (calculated for C₁₂H₁₅N₃S: 233.09 g/mol).

Advanced Research Questions

Q. How does the compound’s substitution pattern influence its biological activity, and what structural analogs show enhanced efficacy?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the 4-methylphenyl or thiazole group. For example:
    • Replace 4-methylphenyl with halogenated aryl groups (e.g., 4-Cl, 4-F) to assess electronic effects on receptor binding.
    • Introduce electron-withdrawing groups (e.g., -CF₃) to the thiazole ring to enhance metabolic stability .
  • Biological Assays: Test analogs in in vitro cytotoxicity assays (e.g., MTT against HeLa cells) and compare IC₅₀ values. Derivatives with tert-butyl groups (as in ) show improved antitumor activity due to hydrophobic interactions .

Q. What mechanistic insights explain discrepancies in biological activity across assay systems?

Methodological Answer:

  • Assay-Specific Factors:
    • Cell Permeability: Use logP calculations (e.g., ACD/Labs) to correlate lipophilicity with activity in membrane-bound targets.
    • Metabolic Stability: Perform liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation in certain systems .
  • Data Reconciliation: Cross-validate results using orthogonal assays (e.g., fluorescence polarization for target engagement vs. Western blot for downstream effects) .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into protein targets (e.g., carbonic anhydrase II, as in ). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (e.g., between thiazole N and Thr199) and hydrophobic contacts .

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